molecular formula C11H12F3NO2 B1518909 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate CAS No. 1087788-52-0

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate

Cat. No. B1518909
M. Wt: 247.21 g/mol
InChI Key: CPDKZGXKBSUISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-52-0 . It has a molecular weight of 247.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2,4-dimethylphenylcarbamate . The InChI code for this compound is 1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 247.22 .

Scientific Research Applications

Environmental Monitoring and Human Exposure

  • Pesticide Exposure Monitoring : Pirimicarb, structurally related to the compound , has been used as an insecticide. Studies have monitored its metabolites in human urine, providing a measure for biological monitoring of exposure. The metabolites, including DDHP, MDHP, and ADHP, are significant for understanding the exposure levels and potential health impacts of pesticide use (Hardt et al., 1999).
  • Toxicological Studies : Investigations into the toxicity of carbaryl, folithion, and 3-isopropylphenyl N-methylcarbamate have shown the importance of considering the toxicological impact of such compounds, especially in village-scale applications. Such studies contribute to understanding the safe use and potential hazards of carbamate pesticides (Vandekar, 1965).

Industrial and Chemical Applications

  • Fluorinated Organic Compounds in Industrial Applications : Research has focused on the applications and toxicity of various fluorinated compounds used in surfactants, lubricants, and other commercial products. The ubiquity of these compounds in humans and animals, along with their potential health implications, has made their study crucial (Kuklenyik et al., 2004).
  • Metabolism and Excretion Studies : The novel neuromodulator RWJ-333369, bearing a similar carbamate moiety, has been studied for its absorption, metabolism, and excretion in humans. Understanding the metabolic pathways and excretion mechanisms of such compounds is vital for their safe and effective use in clinical settings (Mannens et al., 2007).

Safety And Hazards

The compound is typically stored at room temperature . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDKZGXKBSUISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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